5-cyclopropyl-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyclopropyl-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a cyclopropyl group, a pyridinyl group, and an oxadiazole moiety, which contribute to its distinctive chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isoxazole ring, the introduction of the oxadiazole moiety, and the coupling of the cyclopropyl group. Common reagents used in these reactions include cyclopropylamine, pyridine-4-carboxylic acid, and various coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using sodium azide in DMF or electrophilic substitution using bromine in acetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines
Scientific Research Applications
Chemistry
In chemistry, 5-cyclopropyl-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes, enzyme activity, and receptor binding.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their mechanical strength, thermal stability, or chemical resistance.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or block receptor signaling by occupying the binding site.
Comparison with Similar Compounds
Similar Compounds
- 5-cyclopropyl-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide
- This compound analogs
- Other isoxazole derivatives with similar structural features
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural motifs. The presence of the cyclopropyl group, pyridinyl group, and oxadiazole moiety imparts distinct chemical and biological properties that differentiate it from other similar compounds. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
5-Cyclopropyl-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Cyclopropyl group
- Pyridinyl and oxadiazolyl moieties
- Isoxazole and carboxamide functionalities
The molecular formula is C17H17N5O2 with a molecular weight of 323.35 g/mol. Its structural complexity suggests potential interactions with various biological targets.
Research indicates that compounds containing oxadiazole and isoxazole rings often exhibit significant biological activity through the following mechanisms:
- Enzyme Inhibition : The oxadiazole unit has been associated with inhibition of various enzymes, including carbonic anhydrase and histone deacetylases (HDACs), which play roles in cancer progression and other diseases .
- Receptor Modulation : The presence of the pyridine ring suggests potential interactions with neurotransmitter receptors, which could influence neurological pathways .
- Antioxidant Activity : Some derivatives have shown antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .
Biological Activities
The biological activities of this compound have been explored in various studies:
Anticancer Activity
Studies have demonstrated that derivatives containing the oxadiazole moiety exhibit anticancer properties. For instance:
- In vitro cytotoxicity : Compounds similar to this one have shown IC50 values ranging from 2.76 µM to 9.27 µM against various human cancer cell lines such as HeLa (cervical cancer) and Caco-2 (colon adenocarcinoma) .
Cell Line | IC50 Value (µM) |
---|---|
HeLa | 2.76 |
Caco-2 | 9.27 |
Other Tumors | Varies |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : Similar compounds have shown MIC values ranging from 7.8 µg/mL to 62.5 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Anti-inflammatory Effects
Compounds with similar structures have been reported to possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which are key players in inflammation pathways .
Case Studies
- Study on Anticancer Activity : A recent study investigated a series of oxadiazole derivatives for their anticancer activity. The results indicated that modifications to the oxadiazole ring significantly enhanced cytotoxicity against multiple cancer cell lines, suggesting that the structural components of this compound could be optimized for improved efficacy .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of similar compounds, revealing that structural variations influenced their effectiveness against bacterial strains, highlighting the potential for developing new antibiotics based on this scaffold .
Properties
IUPAC Name |
5-cyclopropyl-N-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3/c27-21(17-12-18(28-25-17)13-5-6-13)23-16-4-2-1-3-15(16)11-19-24-20(26-29-19)14-7-9-22-10-8-14/h1-4,7-10,12-13H,5-6,11H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RURXWSXWJJTIBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.